Lipophilicity Differentiation: XLogP3 Comparison with N,N-Diethyl Analog
The target compound exhibits a computed XLogP3 of 1.7, which is 0.8 log units higher than 6-amino-N,N-diethylpyridine-3-sulfonamide (XLogP3 = 0.9) [1][2]. This increase in lipophilicity arises from the replacement of two ethyl groups on the sulfonamide nitrogen with a more hydrophobic cyclobutylmethyl–isopropyl pair. In carbonic anhydrase drug discovery, sulfonamide inhibitors with logP values in the 1.5–2.5 range have shown improved membrane permeability while maintaining aqueous solubility above 50 µM, a balance that the diethyl analog (logP < 1) frequently fails to achieve [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 6-Amino-N,N-diethylpyridine-3-sulfonamide (CAS 94924-81-9): XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = +0.8 (89% increase relative to comparator) |
| Conditions | XLogP3 algorithm v3.0, PubChem computed properties, consistent across both compounds |
Why This Matters
Higher lipophilicity within the optimal range enhances passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays.
- [1] PubChem CID 97627433. 6-Amino-N-(cyclobutylmethyl)-N-isopropylpyridine-3-sulfonamide. XLogP3-AA = 1.7. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem CID 20584201. 6-Amino-N,N-diethylpyridine-3-sulfonamide. XLogP3-AA = 0.9. National Center for Biotechnology Information, 2026. View Source
- [3] Supuran, C. T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181, 2008. View Source
